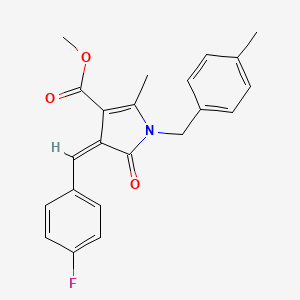
(2Z)-2-(4-fluorobenzylidene)-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one: is an organic compound that belongs to the class of benzothiophenes It is characterized by the presence of a fluorophenyl group attached to a benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one typically involves the condensation of 4-fluorobenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorophenyl group can enhance binding affinity and selectivity towards specific biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- (2Z)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
- (2Z)-2-[(4-Bromophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
- (2Z)-2-[(4-Methylphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
Comparison: Compared to its analogs, (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties.
特性
分子式 |
C15H9FOS |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
(2Z)-2-[(4-fluorophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H9FOS/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9- |
InChIキー |
IKDHXNGXOLUZNT-ZROIWOOFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-{2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11633824.png)
![3-ethyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11633835.png)
![3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633837.png)
![(6Z)-6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633844.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11633846.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633847.png)
![5-cyclohexyl-5-methyl-2-{[(2E)-5-phenylhex-2-en-1-yl]sulfanyl}-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11633868.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-methylbenzamide](/img/structure/B11633869.png)
![(6Z)-6-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633871.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633875.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11633877.png)
![Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11633878.png)

